Structural and Physicochemical Differentiation from the 4-(4-Fluorophenyl) Analog
The target compound (CAS 1002032-42-9) possesses a 4-methylphenyl substituent, which provides a hydrophobic, electron-donating character. In contrast, the closely available analog 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile (CAS 1003987-80-1) contains a 4-fluorophenyl group that is strongly electron-withdrawing and less lipophilic [1]. This results in a higher computed XLogP3-AA value of 3.3 for the target compound versus an estimated 2.8-3.0 for the fluorinated analog [1]. This difference in lipophilicity directly impacts passive membrane permeability and CYP450 binding, making them non-interchangeable for cellular or in vivo assays [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Electrostatic Profile |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3; Substituent: 4-methylphenyl (electron-donating, hydrophobic) [1] |
| Comparator Or Baseline | Analog CAS 1003987-80-1; Substituent: 4-fluorophenyl (electron-withdrawing); XLogP3-AA estimated 2.8-3.0 |
| Quantified Difference | ΔXLogP3-AA ≈ 0.3-0.5; opposite electronic effect on aryl ring |
| Conditions | Computed physicochemical properties (PubChem XLogP3 3.0) alongside known substituent constants (Hammett σp for -CH3 = -0.17, for -F = 0.06) |
Why This Matters
The distinct lipophilicity and electronic profile of the 4-methylphenyl group directly influence blood-brain barrier penetration and target binding conformations, making the precise compound essential for accurate PK/PD modeling.
- [1] PubChem. (2026). Compound Summaries for CID 6400982 and CID of 4-fluorophenyl analog. View Source
- [2] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical research in toxicology, 24(9), 1420-1456. View Source
